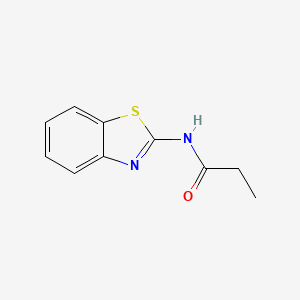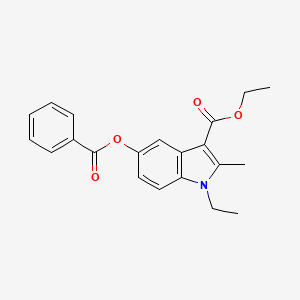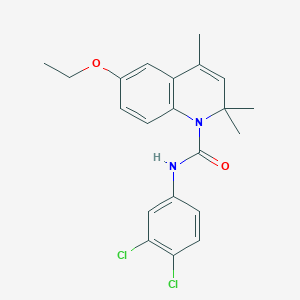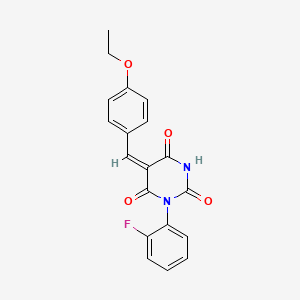
N-(1,3-benzothiazol-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzothiazol-2-yl)propanamide, also known by its chemical formula C10H10N2OS, is a compound with a benzothiazole ring system. It features a benzene ring fused to a thiazole ring, and an amide functional group. The compound’s structure is as follows:
Structure: C10H10N2OS
准备方法
Synthetic Routes:: Several synthetic routes exist for N-(1,3-benzothiazol-2-yl)propanamide. One common method involves the reaction of 2-aminobenzothiazole with propionyl chloride or propionic anhydride. The reaction proceeds under mild conditions, typically in an organic solvent such as dimethylformamide (DMF). The amide linkage forms during this process.
Industrial Production:: While industrial-scale production methods may vary, the laboratory synthesis can be scaled up for commercial purposes. Optimization of reaction conditions, purification steps, and yield enhancement are crucial for large-scale production.
化学反应分析
Reactivity:: N-(1,3-benzothiazol-2-yl)propanamide can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions at the benzothiazole ring or the amide group are possible.
Propionyl chloride or propionic anhydride: Used for amide bond formation.
Oxidizing agents (e.g., hydrogen peroxide): Employed in oxidation reactions.
Reducing agents (e.g., sodium borohydride): Used for reduction processes.
Major Products:: The specific products formed depend on reaction conditions and reagents. Oxidation may yield nitro-substituted derivatives, while reduction could lead to amine derivatives.
科学研究应用
N-(1,3-benzothiazol-2-yl)propanamide finds applications in various fields:
Chemistry: As a building block for designing novel compounds.
Biology: It may serve as a probe or ligand in biological studies.
Medicine: Investigated for potential therapeutic effects.
Industry: Used in the synthesis of other valuable molecules.
作用机制
The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
相似化合物的比较
属性
分子式 |
C10H10N2OS |
|---|---|
分子量 |
206.27 g/mol |
IUPAC 名称 |
N-(1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C10H10N2OS/c1-2-9(13)12-10-11-7-5-3-4-6-8(7)14-10/h3-6H,2H2,1H3,(H,11,12,13) |
InChI 键 |
RYWYJGXIHQNKFE-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)NC1=NC2=CC=CC=C2S1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{4-[(2-Methoxyphenyl)amino]-4-oxobutan-2-yl}hexanoic acid](/img/structure/B11652690.png)

![Ethyl 4-[(2-ethoxyphenyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B11652705.png)

![(6Z)-6-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652718.png)
![4-methyl-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11652726.png)
![(6Z)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652738.png)
![4-methyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11652741.png)
![13-(4-methylphenyl)-14-methylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11652747.png)

![2-[benzyl(methyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11652751.png)

![14-benzylsulfanyl-13-prop-2-enyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11652771.png)
![3-bromo-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B11652783.png)
